molecular formula C5HClFN3S B1355488 2-Chloro-5-fluoro-4-thiocyanopyrimidine CAS No. 112889-53-9

2-Chloro-5-fluoro-4-thiocyanopyrimidine

Cat. No. B1355488
M. Wt: 189.6 g/mol
InChI Key: JOERDQDFDHRQBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Chloro-5-fluoro-4-thiocyanopyrimidine can be synthesized from 2,4-dichloro-5-fluoropyrimidine and potassium thiocyanate. The reaction is conducted in formic acid at room temperature for 5 hours .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-fluoro-4-thiocyanopyrimidine is C5HClFN3S. Its molecular weight is 189.6 g/mol.


Chemical Reactions Analysis

2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of various compounds. For instance, it can react with various amines in the presence of K2CO3 to form 5-fluoro-2-amino pyrimidines . It can also be used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .

Scientific Research Applications

Synthesis of Kinase Inhibitors

Fluorinated pyrimidines, similar to 2-Chloro-5-fluoro-4-thiocyanopyrimidine, are key intermediates in the synthesis of novel compounds with potential as kinase inhibitors. These compounds are designed by regioselective substitution and amide formation, demonstrating the versatility of fluoropyrimidines in creating biologically active molecules with potential applications in cancer therapy (Wada et al., 2012).

Anti-Cancer Research

Fluorinated pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. For instance, novel fluoro-substituted compounds have shown activity against lung cancer cell lines at low concentrations, highlighting the therapeutic potential of fluoropyrimidine derivatives in oncology research (Hammam et al., 2005).

Synthesis of Antiviral Agents

Research on fluoropyrimidines has also extended to the synthesis of derivatives with antiviral activity. For example, chloro-fluoropyrimidines have been synthesized and screened for activity against various viruses, demonstrating the potential of such compounds in developing new antiviral therapies (Chernikova et al., 2019).

Herbicidal Activity

In addition to biomedical applications, fluoropyrimidines have been explored for their potential in agriculture. Novel compounds with fluoropyrimidine moieties have been synthesized and shown to possess herbicidal activity, offering a new avenue for the development of agrochemicals (Tajik & Dadras, 2011).

properties

IUPAC Name

(2-chloro-5-fluoropyrimidin-4-yl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClFN3S/c6-5-9-1-3(7)4(10-5)11-2-8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOERDQDFDHRQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)SC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClFN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoro-4-thiocyanopyrimidine

Synthesis routes and methods

Procedure details

In 50 ml of formic acid, a reaction of 10.0 g of 2,4-dichloro-5-fluoropyrimidine and 5.8 g of potassium thiocyanate was conducted at room temperature (20° C.) for 5 hours in a similar manner as Synthesis Example 1. Then, the reaction mixture was treated in a similar procedure as Synthesis Example 1, there was obtained a 68.0% yield of 2-chloro-5-fluoro-4-thiocyanopyrimidine, m.p. 103°-104° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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